molecular formula C8H5ClFN B12837619 2-Chloro-4-fluoro-1H-indole

2-Chloro-4-fluoro-1H-indole

Katalognummer: B12837619
Molekulargewicht: 169.58 g/mol
InChI-Schlüssel: ZUEUZSPLOMHDIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-fluoro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Vorbereitungsmethoden

The synthesis of 2-Chloro-4-fluoro-1H-indole can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with ethyl fluoroacetate under basic conditions, followed by cyclization to form the indole ring. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom into the indole ring. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-Chloro-4-fluoro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction Reactions: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon, resulting in the formation of 2-chloro-4-fluoroindoline.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-fluoro-1H-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-fluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response in inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-fluoro-1H-indole can be compared with other indole derivatives, such as:

    2-Chloro-1H-indole: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Fluoro-1H-indole: Lacks the chlorine atom, which affects its reactivity and applications.

    2-Bromo-4-fluoro-1H-indole: The bromine atom can alter the compound’s reactivity and binding affinity compared to chlorine.

The unique combination of chlorine and fluorine atoms in this compound makes it distinct from other indole derivatives, providing it with unique chemical and biological properties that are valuable for various applications.

Eigenschaften

Molekularformel

C8H5ClFN

Molekulargewicht

169.58 g/mol

IUPAC-Name

2-chloro-4-fluoro-1H-indole

InChI

InChI=1S/C8H5ClFN/c9-8-4-5-6(10)2-1-3-7(5)11-8/h1-4,11H

InChI-Schlüssel

ZUEUZSPLOMHDIY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(N2)Cl)C(=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.